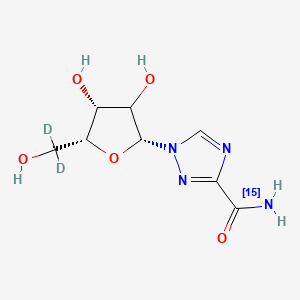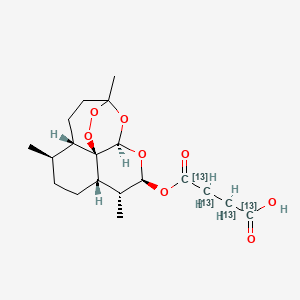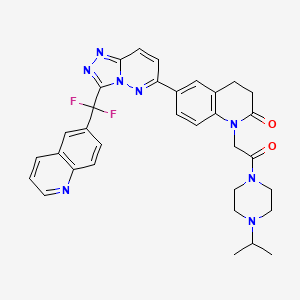
Desmethylcitalopram-d4 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desmethylcitalopram-d4 (hydrochloride) is a deuterated labeled compound of Desmethylcitalopram hydrochloride. Desmethylcitalopram is the active metabolite of Citalopram, a widely used antidepressant. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Citalopram and its metabolites .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylcitalopram-d4 (hydrochloride) involves the deuteration of Desmethylcitalopram. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the incorporation of deuterium into the desired positions of the molecule .
Industrial Production Methods
Industrial production of Desmethylcitalopram-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to maintain the purity and stability of the compound. The final product is then purified and characterized using various analytical techniques to ensure its quality .
化学反応の分析
Types of Reactions
Desmethylcitalopram-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Desmethylcitalopram-d4 (hydrochloride) can lead to the formation of various oxidized metabolites, while reduction can yield reduced forms of the compound .
科学的研究の応用
Desmethylcitalopram-d4 (hydrochloride) is used in a variety of scientific research applications, including:
Pharmacokinetic Studies: It is used to study the absorption, distribution, metabolism, and excretion of Citalopram and its metabolites.
Metabolic Profiling: It helps in understanding the metabolic pathways and identifying the metabolites of Citalopram.
Drug Development: It is used as a reference compound in the development of new antidepressants and other related drugs.
Toxicological Studies: It is used to assess the safety and potential toxic effects of Citalopram and its metabolites
作用機序
Desmethylcitalopram-d4 (hydrochloride) functions as a selective serotonin reuptake inhibitor (SSRI), similar to its parent compound, Citalopram. It inhibits the reuptake of serotonin (5-HT) in the central nervous system, thereby increasing the levels of serotonin available for neurotransmission. This action is believed to contribute to its antidepressant effects. The compound also inhibits cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19, which play a role in its metabolism .
類似化合物との比較
Desmethylcitalopram-d4 (hydrochloride) is compared with other similar compounds such as:
Desmethylcitalopram: The non-deuterated form of the compound.
Desmethylcitalopram-d3 (hydrochloride): Another deuterated form with three deuterium atoms.
Citalopram: The parent compound from which Desmethylcitalopram is derived.
Escitalopram: The S-enantiomer of Citalopram, which also has similar antidepressant effects
The uniqueness of Desmethylcitalopram-d4 (hydrochloride) lies in its deuterated nature, which provides distinct advantages in pharmacokinetic and metabolic studies due to the kinetic isotope effect. This effect can lead to differences in the rate of metabolism and excretion compared to non-deuterated compounds .
特性
分子式 |
C19H20ClFN2O |
|---|---|
分子量 |
350.8 g/mol |
IUPAC名 |
1-[3-deuterio-3-(trideuteriomethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/i1D3,10D; |
InChIキー |
DYIZNULSIBGJPJ-XPCSBAKCSA-N |
異性体SMILES |
[2H]C(CCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)NC([2H])([2H])[2H].Cl |
正規SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)

![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)
![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)


![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)

![N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide](/img/structure/B12377050.png)


![(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B12377064.png)
